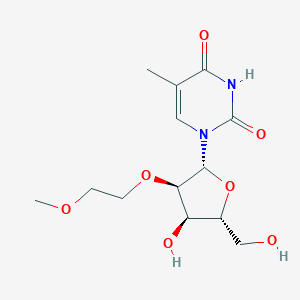

2'-O-MOE-5-Me-rU

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O7/c1-7-5-15(13(19)14-11(7)18)12-10(21-4-3-20-2)9(17)8(6-16)22-12/h5,8-10,12,16-17H,3-4,6H2,1-2H3,(H,14,18,19)/t8-,9-,10-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVQCHBUJFYGQO-DNRKLUKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10459964 | |

| Record name | 2'-O-(2-Methoxyethyl)-5-methyl-uridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163759-49-7 | |

| Record name | 2'-O-(2-Methoxyethyl)-5-methyluridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163759497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-O-(2-Methoxyethyl)-5-methyl-uridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-O-(2-METHOXYETHYL)-5-METHYLURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q36I4D9VB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2'-O-(2-Methoxyethyl)-5-methyl-uridine basic properties

An In-Depth Technical Guide to 2'-O-(2-Methoxyethyl)-5-methyl-uridine

This guide provides a comprehensive overview of the basic properties, synthesis, and applications of 2'-O-(2-Methoxyethyl)-5-methyl-uridine, a modified nucleoside of significant interest in the fields of molecular biology and drug development. The information is intended for researchers, scientists, and professionals involved in oligonucleotide-based therapeutics.

Core Properties

2'-O-(2-Methoxyethyl)-5-methyl-uridine, also known as 2'-MOE-5-methyluridine, is a chemically modified pyrimidine nucleoside.[1] The modification involves the addition of a methoxyethyl group at the 2' position of the ribose sugar, which imparts desirable characteristics for therapeutic applications. It is a derivative of 5-methyluridine (also known as ribothymidine).[1][2]

Physicochemical Data

The fundamental physical and chemical properties of 2'-O-(2-Methoxyethyl)-5-methyl-uridine are summarized in the table below, providing a quantitative overview for laboratory use.

| Property | Value | Citations |

| CAS Number | 163759-49-7 | [3][4] |

| Molecular Formula | C₁₃H₂₀N₂O₇ | [3][4] |

| Molecular Weight | 316.31 g/mol | [3][4] |

| IUPAC Name | 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | [4][5] |

| Appearance | Solid; White to Faint Yellow Powder | [6][] |

| Melting Point | 115.5-116.5 °C | [6] |

| Density | 1.41 g/cm³ | [4][6] |

| Solubility | DMSO (Slightly), Methanol (Slightly), Water (Slightly, Sonicated) | [6] |

| Storage Temperature | 2-8°C, in a well-closed container | [3][6] |

Computed Properties

Computational data provides further insight into the molecule's characteristics relevant to its behavior in biological systems.

| Property | Value | Citations |

| XLogP3 | -1.8 | [4] |

| Hydrogen Bond Donor Count | 3 | [4] |

| Hydrogen Bond Acceptor Count | 7 | [4] |

| Rotatable Bond Count | 6 | [4] |

| Topological Polar Surface Area | 118 Ų | [4] |

| Heavy Atom Count | 22 | [4] |

| Complexity | 467 | [4] |

Synthesis and Manufacturing

The synthesis of 2'-O-(2-Methoxyethyl)-5-methyl-uridine is critical for its application in oligonucleotide manufacturing. The primary, well-documented method involves the ring-opening of an anhydronucleoside precursor, a pathway that has been optimized for large-scale production.[8]

Experimental Protocol: Ring-Opening of Anhydronucleoside

A common and efficient method for synthesizing 2'-O-(2-Methoxyethyl)-5-methyl-uridine is through the acid-catalyzed ring-opening of O-2,2'-anhydro-5-methyluridine.[8][9]

Materials:

-

2,2'-Anhydro-5-methyluridine

-

Tris(2-methoxyethyl)borate

-

2-Methoxyethanol

-

Methanol

-

Acetone

-

Acetonitrile (CH₃CN)

Procedure:

-

A 2 L stainless steel pressure vessel is charged with 2,2'-Anhydro-5-methyluridine (195 g, 0.81 M), tris(2-methoxyethyl)borate (231 g, 0.98 M), and 2-methoxyethanol (1.2 L).[2]

-

The vessel is sealed and placed in a pre-heated oil bath at 160°C.[2]

-

The reaction mixture is heated for 48 hours at a temperature of 155-160°C.[2]

-

After cooling, the vessel is opened, and the solution is evaporated to dryness.[2]

-

The resulting residue is triturated with methanol (200 mL) and then suspended in hot acetone (1 L).[2]

-

Insoluble salts are removed by filtration and washed with acetone (150 mL).[2]

-

The filtrate is collected and evaporated. The residue is then dissolved in acetonitrile (600 mL) and evaporated again to yield the final product.[2]

An improved process for kilo-scale synthesis modifies the ring-opening reaction conditions and utilizes a continuous extraction method for purification.[9][10]

Caption: Synthesis workflow for 2'-O-(2-Methoxyethyl)-5-methyl-uridine.

Applications in Oligonucleotide Synthesis

2'-O-(2-Methoxyethyl)-5-methyl-uridine is a crucial building block (as a phosphoramidite) for the synthesis of modified oligonucleotides, particularly second-generation antisense oligonucleotides (ASOs).[2][3][11] The 2'-MOE modification enhances binding affinity to target RNA, increases resistance to nuclease degradation, and can reduce certain immune responses compared to unmodified oligonucleotides.[8][11] Its derivatives are used in research against RNA viruses such as the hepatitis C virus.[2][]

Role in Solid-Phase Oligonucleotide Synthesis

The modified nucleoside is incorporated into a growing oligonucleotide chain using standard phosphoramidite chemistry on a solid support. This process is cyclical, with each cycle adding one nucleoside.

Experimental Workflow: The synthesis cycle consists of four primary steps:

-

Deblocking (Detritylation): The cycle starts with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside bound to the solid support. This is typically done with a weak acid like trichloroacetic acid (TCA), exposing a free 5'-hydroxyl group.[8]

-

Coupling: The next nucleoside, in the form of a 5'-O-DMT-2'-O-(2-methoxyethyl)-5-methyluridine 3'-CE phosphoramidite, is activated by an agent such as tetrazole. It then reacts with the free 5'-hydroxyl group on the support-bound chain, forming a phosphite triester linkage.[8]

-

Capping: Any unreacted 5'-hydroxyl groups are permanently blocked (capped) by acetylation, usually with acetic anhydride. This step prevents the formation of failure sequences (shorter oligonucleotides missing a base).[8]

-

Oxidation: The unstable phosphite triester linkage is converted to a more stable phosphate triester using an oxidizing agent, typically an iodine solution, to complete the internucleotide bond.[8]

This four-step cycle is repeated until the desired oligonucleotide sequence is fully synthesized.

Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.

References

- 1. 5-Methyluridine - Wikipedia [en.wikipedia.org]

- 2. 2'-O-(2-Methoxyethyl)-5-methyluridine | 163759-49-7 [chemicalbook.com]

- 3. biosynth.com [biosynth.com]

- 4. echemi.com [echemi.com]

- 5. 2'-O-(2-Methoxyethyl)-5-methyluridine 163759-49-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 2'-O-(2-Methoxyethyl)-5-methyluridine CAS#: 163759-49-7 [m.chemicalbook.com]

- 8. 2'-O-(2-Methoxyethyl)-5-methyl-uridine | 163759-49-7 | Benchchem [benchchem.com]

- 9. Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of 2'-O-(2-Methoxyethyl)-5-methyl-uridine in Antisense Oligonucleotides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 2'-O-(2-Methoxyethyl)-5-methyl-uridine, a critical component in the design of second-generation antisense oligonucleotides (ASOs). This modification, often abbreviated as 2'-MOE, has been instrumental in the development of several approved ASO therapeutics. We will delve into its molecular interactions, biophysical properties, and the experimental methodologies used to characterize its function.

Introduction to 2'-MOE Modified Antisense Oligonucleotides

Antisense oligonucleotides are short, synthetic nucleic acid sequences designed to bind to a specific messenger RNA (mRNA) target, thereby modulating gene expression. First-generation ASOs, primarily composed of phosphorothioate (PS)-modified DNA, suffered from limitations such as susceptibility to nuclease degradation and off-target effects. The introduction of 2'-O-(2-Methoxyethyl) modifications to the ribose sugar of the nucleotide, including 5-methyl-uridine, marked a significant advancement, leading to the development of "second-generation" ASOs with improved therapeutic profiles.[1][2]

The 2'-MOE modification enhances the oligonucleotide's properties in several key ways:

-

Increased Nuclease Resistance: The bulky 2'-MOE group provides steric hindrance, protecting the phosphodiester backbone from degradation by cellular nucleases. This significantly prolongs the half-life of the ASO in biological systems.[1][3][4]

-

Enhanced Binding Affinity: The 2'-MOE modification locks the sugar moiety into a C3'-endo conformation, which is favorable for binding to RNA targets. This results in a more stable ASO-mRNA duplex, increasing the potency of the antisense effect.[2]

-

Reduced Toxicity: Compared to first-generation ASOs, 2'-MOE-modified oligonucleotides generally exhibit a more favorable toxicity profile, with a reduction in non-specific protein binding.[1]

The RNase H-Mediated Mechanism of Action

The primary mechanism by which 2'-MOE modified ASOs, incorporating 2'-O-(2-Methoxyethyl)-5-methyl-uridine, exert their gene-silencing effect is through the recruitment of Ribonuclease H (RNase H).[5][6] This cellular enzyme specifically recognizes and cleaves the RNA strand of a DNA-RNA heteroduplex.

However, ASOs fully composed of 2'-MOE-modified nucleotides do not support RNase H activity.[1] To overcome this, a "gapmer" design is employed. A gapmer ASO consists of a central "gap" of 8-10 unmodified DNA nucleotides, flanked by "wings" of 2'-MOE modified nucleotides.[7][8]

The mechanism proceeds as follows:

-

The 2'-MOE wings of the gapmer ASO recognize and bind with high affinity to the target mRNA sequence.

-

The central DNA gap forms a DNA-RNA hybrid with the complementary mRNA sequence.

-

RNase H recognizes this DNA-RNA duplex and is recruited to the site.

-

RNase H selectively cleaves the RNA strand of the heteroduplex, leading to the degradation of the target mRNA.

-

The intact ASO can then dissociate and bind to another target mRNA molecule, leading to multiple rounds of cleavage.

Structural Overview of a 2'-MOE Gapmer

The specific arrangement of modified and unmodified nucleotides in a gapmer is crucial for its function. The 2'-MOE wings provide nuclease resistance and high binding affinity, while the central DNA gap is essential for RNase H recruitment.

Quantitative Data on Biophysical and Pharmacokinetic Properties

The inclusion of 2'-O-(2-Methoxyethyl)-5-methyl-uridine and other 2'-MOE modified nucleotides significantly alters the properties of an ASO. The following tables summarize key quantitative data.

Table 1: Biophysical Properties of 2'-MOE Modified Oligonucleotides

| Property | Unmodified DNA | Phosphorothioate (PS) DNA | 2'-MOE Modification | Reference(s) |

| Melting Temperature (ΔTm per modification) | Baseline | ~ -0.5 °C | +0.9 to +1.6 °C | [2] |

| Nuclease Resistance (Half-life in serum) | Minutes | Hours | Days | [1][2] |

| RNase H Activity | Yes | Yes | No (requires DNA gap) | [1][5] |

| Binding Affinity to RNA | Moderate | Moderate | High | [2][7] |

Table 2: Pharmacokinetic Properties of 2'-MOE ASOs

| Parameter | Value | Reference(s) |

| Absorption (Subcutaneous) | Rapidly absorbed, peak plasma concentrations in 2-4 hours | [9] |

| Distribution | Extensive distribution to tissues, especially liver and kidney | [9] |

| Metabolism | Metabolized by endo- and exonucleases | [9] |

| Elimination Half-life | Approximately 30 days | [10] |

Experimental Protocols for Characterization

A variety of in vitro and in vivo assays are employed to characterize the mechanism of action and efficacy of 2'-MOE modified ASOs.

Thermal Melting (Tm) Analysis

Objective: To determine the thermal stability of the ASO-RNA duplex, which is an indicator of binding affinity.

Methodology:

-

An equimolar solution of the ASO and its complementary RNA target is prepared in a suitable buffer (e.g., phosphate-buffered saline).

-

The solution is placed in a spectrophotometer equipped with a temperature controller.

-

The absorbance of the solution at 260 nm is monitored as the temperature is gradually increased.

-

The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, observed as a sharp increase in absorbance.

-

The ΔTm per modification is calculated by comparing the Tm of the modified ASO to an unmodified control.

Nuclease Resistance Assay

Objective: To assess the stability of the ASO in the presence of nucleases.

Methodology:

-

The 2'-MOE modified ASO and a control (e.g., unmodified DNA) are incubated in a solution containing nucleases, such as snake venom phosphodiesterase or fetal bovine serum.

-

Aliquots are taken at various time points.

-

The integrity of the ASO in each aliquot is analyzed by methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

-

The percentage of intact ASO remaining at each time point is quantified to determine the rate of degradation and the half-life.

In Vitro RNase H Cleavage Assay

Objective: To confirm that the gapmer ASO can direct RNase H-mediated cleavage of the target RNA.

Methodology:

-

A radiolabeled or fluorescently labeled target RNA is incubated with the gapmer ASO in a reaction buffer.

-

Recombinant RNase H is added to the mixture.

-

The reaction is incubated at 37°C for a defined period.

-

The reaction is stopped, and the RNA products are separated by gel electrophoresis.

-

The cleavage products are visualized by autoradiography or fluorescence imaging to confirm RNase H activity.

Cell-Based Assay for Target mRNA Reduction

Objective: To quantify the reduction of the target mRNA in a cellular context.

Methodology:

-

Cultured cells that express the target gene are treated with the 2'-MOE gapmer ASO at various concentrations. Control oligonucleotides (e.g., scrambled sequence) should be included.

-

After an incubation period (typically 24-72 hours), the cells are harvested.

-

Total RNA is extracted from the cells.

-

The level of the target mRNA is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

The reduction in target mRNA is calculated relative to cells treated with the control oligonucleotide.

Conclusion

The incorporation of 2'-O-(2-Methoxyethyl)-5-methyl-uridine into antisense oligonucleotides represents a cornerstone of modern ASO design. The 2'-MOE modification confers a superior combination of high binding affinity, enhanced nuclease resistance, and a favorable safety profile. The gapmer design, which strategically places these modified nucleotides, enables the potent and specific degradation of target mRNA via the RNase H mechanism. A thorough understanding of this mechanism, coupled with rigorous experimental characterization, is essential for the continued development of innovative and effective antisense therapeutics.

References

- 1. idtdna.com [idtdna.com]

- 2. blog.biosearchtech.com [blog.biosearchtech.com]

- 3. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. synoligo.com [synoligo.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. microsynth.com [microsynth.com]

- 9. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Synthesis of 2'-MOE-5-methyluridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O-(2-Methoxyethyl)-5-methyluridine (2'-MOE-5-methyluridine) is a chemically modified nucleoside analog that plays a crucial role in the development of antisense oligonucleotides (ASOs), a class of therapeutic agents designed to modulate gene expression. The modification at the 2' position of the ribose sugar with a methoxyethyl group confers enhanced properties to oligonucleotides, including increased nuclease resistance, improved binding affinity to target RNA, and favorable pharmacokinetic profiles. This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis protocol for 2'-MOE-5-methyluridine, intended to assist researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical Structure

The chemical structure of 2'-MOE-5-methyluridine is characterized by a uridine nucleobase, a ribose sugar, and a 2'-O-(2-methoxyethyl) modification.

Molecular Formula: C₁₃H₂₀N₂O₇[1][2]

Molecular Weight: 316.31 g/mol [1][3][4]

CAS Number: 163759-49-7[1][2][3][4]

Synonyms: 2'-O-Methoxyethyl-thymidine[1]

The core structure consists of a pyrimidine base, 5-methyluracil (also known as thymine), linked to a ribose sugar via a β-N1-glycosidic bond. The key modification is the presence of a 2-methoxyethyl group attached to the 2'-hydroxyl of the ribose sugar. This modification is critical for the enhanced biophysical and therapeutic properties of oligonucleotides incorporating this analog.

Synthesis of 2'-MOE-5-methyluridine

The synthesis of 2'-MOE-5-methyluridine is typically achieved through the ring-opening of a 2,2'-anhydro-5-methyluridine precursor in the presence of a 2-methoxyethanol source, often facilitated by a Lewis acid. The following protocol is a compilation of established methods.

Synthesis Workflow

Caption: Synthesis workflow for 2'-MOE-5-methyluridine.

Experimental Protocol

Materials:

-

2,2'-Anhydro-5-methyluridine

-

Tris(2-methoxyethyl)borate

-

2-Methoxyethanol

-

Methanol

-

Acetone

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a stainless steel pressure vessel, combine 2,2'-anhydro-5-methyluridine (195 g, 0.81 mol), tris(2-methoxyethyl)borate (231 g, 0.98 mol), and 2-methoxyethanol (1.2 L).[5]

-

Reaction: Seal the vessel and heat the mixture in a pre-heated oil bath at 155-160°C for 48 hours.[5]

-

Work-up:

-

Cool the reaction vessel to room temperature and open it.

-

Evaporate the solution to dryness under reduced pressure.

-

Triturate the resulting residue with methanol (200 mL).[5]

-

Suspend the residue in hot acetone (1 L).[5]

-

Filter the insoluble salts and wash them with acetone (150 mL).[5]

-

Evaporate the filtrate to dryness. The residue can be further co-evaporated with acetonitrile.[5]

-

-

Purification:

-

The crude product can be purified by silica gel column chromatography.

-

A typical mobile phase for the purification of related compounds is a gradient of methanol in ethyl acetate (e.g., 0-10% methanol).[6]

-

Note: A kilo-scale synthesis has been described which utilizes a continuous extraction purification method, though specific details of this method are not publicly available.[7][8]

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₂₀N₂O₇ | [1][2] |

| Molecular Weight | 316.31 g/mol | [1][3][4] |

| CAS Number | 163759-49-7 | [1][2][3][4] |

| Melting Point | 119.0 to 123.0 °C | [3] |

| Purity (HPLC) | >98.0% | [3][4] |

| Appearance | White to light yellow powder/crystal | [3] |

Conclusion

This technical guide provides essential information on the chemical structure and a detailed synthesis protocol for 2'-MOE-5-methyluridine. The synthesis, while straightforward in principle, requires careful control of reaction conditions and a robust purification strategy to achieve high purity. The provided data and protocols are intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of modified oligonucleotides for therapeutic and research applications. The unique properties conferred by the 2'-MOE modification continue to make it a cornerstone of modern antisense technology.

References

- 1. 2'-O-(2-Methoxyethyl)-5-methyluridine | 163759-49-7 | NM57538 [biosynth.com]

- 2. echemi.com [echemi.com]

- 3. 2'-O-(2-Methoxyethyl)-5-methyluridine 163759-49-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 2'-O-(2-Methoxyethyl)-5-methyluridine 163759-49-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 2'-O-(2-Methoxyethyl)-5-methyluridine | 163759-49-7 [chemicalbook.com]

- 6. EP0813539B1 - Improved process for the synthesis of 2'-o-substituted pyrimidines and oligomeric compounds therefrom - Google Patents [patents.google.com]

- 7. Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Second-Generation Antisense Oligonucleotide Modifications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) have emerged as a powerful therapeutic modality, capable of targeting and modulating the expression of disease-causing genes at the RNA level. First-generation ASOs, characterized by a phosphorothioate (PS) backbone, demonstrated the potential of this approach but were hampered by issues of low binding affinity, limited nuclease resistance, and off-target toxicities. To address these limitations, second-generation ASO modifications were developed, primarily focusing on alterations at the 2'-position of the ribose sugar. These modifications have significantly improved the pharmacological properties of ASOs, leading to a new wave of antisense drugs with enhanced potency, stability, and safety profiles. This guide provides a detailed technical overview of the core second-generation ASO modifications, including their chemical characteristics, impact on performance, and the experimental protocols used for their evaluation.

Core Second-Generation ASO Modifications

The hallmark of second-generation ASOs is the incorporation of modifications at the 2'-position of the furanose ring. These modifications serve to increase the binding affinity of the ASO to its target RNA, enhance resistance to nuclease degradation, and reduce toxicity. The most prominent second-generation modifications include 2'-O-methoxyethyl (2'-MOE), 2'-O-methyl (2'-OMe), Locked Nucleic Acid (LNA), and constrained ethyl BNA (cEt).

2'-O-Methoxyethyl (2'-MOE)

The 2'-O-methoxyethyl (2'-MOE) modification is one of the most widely used and successful second-generation chemistries.[1][2] It involves the addition of a methoxyethyl group at the 2'-position of the ribose sugar. This modification enhances the ASO's binding affinity to target RNA and significantly increases its resistance to nuclease degradation, thereby prolonging its half-life in tissues.[2][3] ASOs containing 2'-MOE modifications have been shown to have lower cellular toxicity compared to first-generation ASOs.[3] This modification is a key component of several FDA-approved ASO drugs.[1]

2'-O-Methyl (2'-OMe)

The 2'-O-methyl (2'-OMe) modification is another common second-generation chemistry that involves the addition of a methyl group to the 2'-oxygen of the ribose. This modification also increases nuclease resistance and binding affinity to the target RNA, although to a slightly lesser extent than 2'-MOE.[4][5] 2'-OMe modified ASOs are known to reduce non-specific protein binding, which can contribute to a more favorable toxicity profile.[5]

Locked Nucleic Acid (LNA)

Locked Nucleic Acid (LNA) is a class of bicyclic nucleic acid analogues where the ribose ring is "locked" in a C3'-endo conformation by a methylene bridge connecting the 2'-oxygen and the 4'-carbon.[6] This conformational rigidity pre-organizes the ASO for binding to its target RNA, resulting in a dramatic increase in binding affinity, with each LNA modification increasing the melting temperature (Tm) of the duplex by 2-8°C.[6] LNA-modified ASOs exhibit exceptional nuclease resistance.[7] However, the high affinity of LNA can sometimes lead to increased hepatotoxicity, a factor that needs to be carefully managed in drug design.[8][9]

Constrained Ethyl BNA (cEt)

Constrained ethyl (cEt) is a bridged nucleic acid (BNA) modification that, like LNA, locks the ribose sugar in a C3'-endo conformation. This is achieved through an ethylene bridge between the 2'-oxygen and the 4'-carbon. cEt modifications provide a significant increase in binding affinity, comparable to that of LNA, and confer exceptional nuclease resistance.[10][11] Notably, ASOs incorporating cEt modifications have demonstrated a more favorable toxicity profile compared to LNA-containing ASOs in some studies, making them a promising alternative for therapeutic applications.[12]

Quantitative Data on Second-Generation ASO Modifications

The following tables summarize key quantitative data for the different second-generation ASO modifications, providing a basis for comparison of their performance characteristics.

| Modification | Melting Temperature (Tm) Increase per Modification (°C) | Nuclease Resistance (Half-life in human serum) |

| 2'-O-Methyl (2'-OMe) | <1[7] | ~12 hours[7] |

| 2'-O-Methoxyethyl (2'-MOE) | ~1.5 - 2.0 | >15 hours |

| Locked Nucleic Acid (LNA) | 2 - 8[6] | ~15 hours (with three LNA modifications at each end)[7] |

| constrained Ethyl (cEt) | Similar to LNA | >100-fold increase compared to MOE and LNA in a snake venom phosphodiesterase assay[11] |

| Modification | In Vivo Potency (Relative to MOE ASOs) | Common ASO Design |

| 2'-O-Methyl (2'-OMe) | Generally lower than MOE | Gapmer |

| 2'-O-Methoxyethyl (2'-MOE) | Baseline | Gapmer (e.g., 5-10-5) |

| Locked Nucleic Acid (LNA) | Up to 5-fold higher[8][9] | Gapmer (e.g., 3-10-3) |

| constrained Ethyl (cEt) | 3- to 5-fold higher on an ED50 basis[12] | Gapmer |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of second-generation ASOs.

Synthesis of 2'-O-Methoxyethyl (MOE) Phosphoramidites

The synthesis of 2'-MOE phosphoramidites is a crucial step in the preparation of MOE-modified ASOs. While detailed synthetic schemes can be complex, a general overview of the process is as follows:

-

Starting Material: The synthesis typically begins with a protected ribonucleoside (e.g., uridine).

-

Alkylation: The 2'-hydroxyl group is alkylated using a suitable methoxyethylating agent. This is a critical step that introduces the 2'-MOE functionality.

-

Protection of other functional groups: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the 3'-hydroxyl group is phosphitylated to introduce the phosphoramidite moiety. The nucleobase may also require protection.

-

Purification: The final phosphoramidite product is purified using chromatographic techniques to ensure high purity for oligonucleotide synthesis.

In Vivo Evaluation of ASOs in a Mouse Model

This protocol outlines a general procedure for assessing the efficacy of an ASO in a mouse model, for example, to reduce the expression of a target gene in the liver.

-

ASO Preparation: The ASO is synthesized, purified, and dissolved in a sterile, pyrogen-free saline solution.

-

Animal Model: A suitable mouse strain is chosen. For liver-targeted ASOs, wild-type mice are often sufficient.

-

Administration: The ASO is administered to the mice, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Dosing regimens can vary depending on the ASO chemistry and the desired duration of action. A saline-treated group and a control ASO group should be included.

-

Tissue Collection: At a predetermined time point after the final dose, the mice are euthanized, and tissues of interest (e.g., liver) are collected.

-

RNA Analysis: Total RNA is extracted from the tissues, and the expression level of the target mRNA is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

Protein Analysis: Protein can be extracted from the tissues, and the level of the target protein can be quantified by methods such as Western blotting or enzyme-linked immunosorbent assay (ELISA).

-

Toxicity Assessment: Blood samples can be collected for analysis of liver enzymes (e.g., ALT, AST) to assess potential hepatotoxicity. Organ weights and histopathological analysis of tissues can also be performed.

Nuclease Stability Assay in Serum

This assay determines the resistance of an ASO to degradation by nucleases present in serum.

-

ASO Preparation: The ASO is prepared at a known concentration.

-

Serum Incubation: The ASO is incubated in human or mouse serum at 37°C for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

-

Sample Quenching: At each time point, an aliquot of the reaction is taken and the nuclease activity is quenched, for example, by adding a strong denaturant or a chelating agent like EDTA.

-

Analysis: The amount of intact ASO remaining at each time point is quantified. This can be done using various techniques, including capillary gel electrophoresis (CGE), high-performance liquid chromatography (HPLC), or a hybridization-based assay.

-

Half-life Calculation: The data is plotted as the percentage of intact ASO versus time, and the half-life (t1/2) of the ASO in serum is calculated.

RNase H Cleavage Assay

This in vitro assay assesses the ability of a gapmer ASO to induce RNase H-mediated cleavage of its target RNA.

-

Substrate Preparation: A synthetic RNA oligonucleotide representing the target sequence is labeled, typically with a fluorescent dye at the 5' end and a quencher at the 3' end, or with a radiolabel.

-

ASO-RNA Hybridization: The ASO is incubated with the labeled RNA substrate in a suitable buffer to allow for hybridization and formation of the DNA-RNA heteroduplex.

-

RNase H Addition: Recombinant RNase H1 enzyme is added to the reaction mixture.

-

Incubation: The reaction is incubated at 37°C for a defined period.

-

Analysis: The cleavage of the RNA substrate is analyzed. For fluorescently labeled substrates, cleavage results in an increase in fluorescence as the dye and quencher are separated. For radiolabeled substrates, the cleavage products are separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography.

-

Quantification: The rate of cleavage can be quantified to compare the efficacy of different ASO designs.

Visualizations

The following diagrams illustrate key concepts and workflows related to second-generation antisense oligonucleotides.

Caption: Mechanism of action for a second-generation gapmer ASO.

Caption: General experimental workflow for ASO evaluation.

Caption: Relationship between modifications and ASO properties.

References

- 1. Cellular uptake studies of antisense oligonucleotides using G-quadruplex-nanostructures. The effect of cationic residue on the biophysical and biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA15336D [pubs.rsc.org]

- 2. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. neb.com [neb.com]

- 5. Characterizing Oligonucleotide Uptake in Cultured Cells: A Case Study Using AS1411 Aptamer | Springer Nature Experiments [experiments.springernature.com]

- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]

- 11. researchgate.net [researchgate.net]

- 12. An enhanced biophysical screening strategy to investigate the affinity of ASOs for their target RNA - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00072A [pubs.rsc.org]

An In-depth Technical Guide to 2'-O-(2-Methoxyethyl)-5-methyl-uridine in Therapeutic Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Second-generation antisense oligonucleotides (ASOs) represent a significant advancement in therapeutic nucleic acids, offering improved efficacy and safety profiles over their predecessors. A cornerstone of this progress is the incorporation of modified nucleosides, among which 2'-O-(2-Methoxyethyl)-5-methyl-uridine (2'-MOE-5-Me-U) is a key component. This modification, a variation of 2'-O-methoxyethyl (2'-MOE) uridine, provides enhanced properties crucial for clinical success. This technical guide delves into the core aspects of 2'-MOE-5-Me-U in therapeutic oligonucleotides, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to provide a comprehensive resource for researchers in the field.

Introduction

The therapeutic potential of oligonucleotides lies in their ability to modulate gene expression in a sequence-specific manner. First-generation ASOs, primarily phosphorothioate (PS)-modified DNA, suffered from limitations such as nuclease instability and off-target toxicities.[1][2] The introduction of 2'-O-alkoxyalkyl modifications, particularly the 2'-O-(2-methoxyethyl) group, marked a pivotal development.[3] This "second-generation" chemistry enhances the pharmacological properties of ASOs, leading to increased binding affinity for target RNA, superior resistance to nuclease degradation, and a more favorable toxicity profile.[1][2][3] The 5-methyl group on the uridine base further contributes to these favorable characteristics, mimicking thymidine and potentially enhancing base pairing and stability. This guide will explore the multifaceted role of 2'-O-(2-Methoxyethyl)-5-methyl-uridine in the design and function of modern therapeutic oligonucleotides.

Biophysical and Pharmacological Properties

The incorporation of 2'-MOE-5-Me-U into ASOs confers several advantageous biophysical and pharmacological properties. These are summarized below, with quantitative data presented for comparative analysis.

Data Presentation

Table 1: Enhanced Binding Affinity (Melting Temperature, Tm)

| Oligonucleotide Composition | Target | Tm (°C) | ΔTm per modification (°C) | Reference |

| Unmodified DNA | RNA | 55.0 | - | [4] |

| Phosphorothioate DNA (PS-DNA) | RNA | 52.5 | -2.5 | [4] |

| 2'-MOE modified (uniform) | RNA | 78.0 | +1.5 to +2.0 | [5] |

| 2'-O-Methyl modified (uniform) | RNA | 69.0 | +1.0 to +1.5 | [4] |

Note: Tm values are sequence and buffer dependent. The values presented are illustrative examples from comparative studies.

Table 2: Increased Nuclease Resistance

| Oligonucleotide Type | Medium | Half-life (t1/2) | Reference |

| Unmodified DNA | Serum | < 1 hour | [6] |

| Phosphorothioate DNA (PS-DNA) | Serum | Several hours | [7] |

| 2'-MOE Gapmer ASO | Serum | > 24 hours | [7] |

| 2'-MOE Gapmer ASO | Human Plasma | Stable for days | [8] |

Table 3: In Vitro and In Vivo Potency

| ASO Type | Target | Cell Line/Animal Model | IC50 / ED50 | Reference |

| First-Generation PS-DNA ASO | Target X | In vitro | ~100-500 nM | [2] |

| Second-Generation 2'-MOE Gapmer ASO | Target X | In vitro | ~10-50 nM | [2] |

| Second-Generation 2'-MOE Gapmer ASO | PTEN | Mouse (liver) | ~10-20 mg/kg | [2] |

| Second-Generation 2'-MOE Gapmer ASO | ApoB | Mouse (liver) | ~5-10 mg/kg | [9] |

IC50 (in vitro) and ED50 (in vivo) values are highly target and sequence dependent.

Mechanism of Action: RNase H-Mediated Cleavage

ASOs incorporating 2'-MOE-5-Me-U typically employ a "gapmer" design to achieve their therapeutic effect.[1][10] This chimeric structure consists of a central "gap" of 8-10 deoxynucleotides with a phosphorothioate backbone, flanked by "wings" of 2'-MOE modified nucleotides.[1][10] This design leverages the key properties of both modifications.

The 2'-MOE wings provide high binding affinity to the target mRNA and protect the oligonucleotide from exonuclease degradation.[1][6] Upon hybridization of the ASO to its complementary mRNA sequence, the DNA/RNA heteroduplex in the gap region is recognized and cleaved by the endogenous enzyme Ribonuclease H1 (RNase H1).[11][12] This cleavage event leads to the degradation of the target mRNA, thereby inhibiting the translation of the encoded protein.[11]

Caption: RNase H1-mediated cleavage of target mRNA by a 2'-MOE gapmer ASO.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of oligonucleotides containing 2'-O-(2-Methoxyethyl)-5-methyl-uridine.

Solid-Phase Synthesis of 2'-MOE Gapmer Oligonucleotides

Objective: To synthesize a chimeric antisense oligonucleotide with a central DNA gap and 2'-MOE modified wings using an automated DNA/RNA synthesizer.

Materials:

-

DNA and 2'-MOE phosphoramidites (including 5'-O-DMT-2'-O-(2-methoxyethyl)-5-methyluridine-3'-CE phosphoramidite)

-

Controlled pore glass (CPG) solid support functionalized with the 3'-terminal nucleoside

-

Standard reagents for solid-phase oligonucleotide synthesis:

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Activator (e.g., 5-ethylthio-1H-tetrazole)

-

Capping reagents (e.g., acetic anhydride and N-methylimidazole)

-

Oxidizing solution (e.g., iodine in THF/water/pyridine)

-

Thiolating reagent (e.g., 3-((dimethylamino-methylidene)amino)-3-oxo-propanethiol) for phosphorothioate linkages

-

Anhydrous acetonitrile

-

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine)

-

Automated DNA/RNA synthesizer

Protocol:

-

Synthesizer Setup: Program the synthesizer with the desired oligonucleotide sequence, specifying the use of 2'-MOE phosphoramidites for the wing regions and DNA phosphoramidites for the gap.

-

Synthesis Cycle (repeated for each nucleotide addition): a. Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid support-bound nucleoside. b. Coupling: The next phosphoramidite in the sequence is activated and coupled to the free 5'-hydroxyl group. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of failure sequences. d. Oxidation/Thiolation: The newly formed phosphite triester linkage is converted to a more stable phosphate triester (for phosphodiester bonds) or a phosphorothioate triester (for PS bonds).

-

Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all remaining protecting groups are removed by incubation in the cleavage and deprotection solution.

-

Purification: The crude oligonucleotide is purified, typically by reversed-phase or anion-exchange high-performance liquid chromatography (HPLC).[11][13][14]

-

Desalting and Quantification: The purified oligonucleotide is desalted and its concentration determined by UV absorbance at 260 nm.

Caption: Workflow for solid-phase synthesis of modified oligonucleotides.

Nuclease Resistance Assay

Objective: To assess the stability of 2'-MOE modified oligonucleotides in the presence of nucleases compared to unmodified or first-generation oligonucleotides.

Materials:

-

Purified oligonucleotides (2'-MOE modified, PS-DNA, and unmodified DNA)

-

Nuclease source (e.g., fetal bovine serum, snake venom phosphodiesterase)

-

Appropriate buffer

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus or HPLC system

-

Gel staining reagent (e.g., SYBR Gold) or UV detector for HPLC

Protocol:

-

Incubation: Incubate a known amount of each oligonucleotide with the nuclease source at 37°C.

-

Time Points: Remove aliquots from the reaction mixture at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Quenching: Stop the enzymatic reaction in the aliquots, for example, by adding EDTA and heating.

-

Analysis:

-

PAGE: Separate the degradation products on a denaturing polyacrylamide gel. Visualize the bands by staining and quantify the amount of full-length oligonucleotide remaining at each time point.

-

HPLC: Analyze the aliquots by HPLC to quantify the peak corresponding to the full-length oligonucleotide.

-

-

Data Analysis: Plot the percentage of intact oligonucleotide versus time and calculate the half-life (t1/2) for each oligonucleotide.

In Vitro Potency Assay (IC50 Determination)

Objective: To determine the concentration of a 2'-MOE gapmer ASO required to inhibit the expression of a target gene by 50% in a cell culture model.

Materials:

-

Cultured cells expressing the target gene

-

2'-MOE gapmer ASO and a non-targeting control ASO

-

Transfection reagent (e.g., lipofectamine) or gymnosis (unassisted uptake) protocol

-

Cell culture medium and supplements

-

Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or protein extraction and Western blotting/ELISA

Protocol:

-

Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Transfection/Treatment: Treat the cells with a range of concentrations of the specific ASO and the control ASO. Include a mock-treated control (transfection reagent only).

-

Incubation: Incubate the cells for a sufficient period (e.g., 24-72 hours) to allow for ASO uptake and target knockdown.

-

Endpoint Analysis:

-

mRNA Level: Harvest the cells, extract total RNA, and perform qRT-PCR to quantify the expression of the target mRNA, normalized to a housekeeping gene.

-

Protein Level: Lyse the cells, extract total protein, and perform Western blotting or ELISA to quantify the level of the target protein.

-

-

Data Analysis: Plot the percentage of target mRNA or protein expression relative to the mock-treated control against the ASO concentration. Fit the data to a dose-response curve to determine the IC50 value.[2]

Conclusion

The incorporation of 2'-O-(2-Methoxyethyl)-5-methyl-uridine is a highly effective strategy in the design of therapeutic antisense oligonucleotides. This modification imparts a synergistic combination of high binding affinity, robust nuclease resistance, and a favorable safety profile, which are essential for clinical applications. The "gapmer" design, which leverages these properties while maintaining RNase H1-mediated activity, has become a mainstay in the development of ASO-based drugs. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working to harness the therapeutic potential of this important class of modified oligonucleotides. Continued innovation in oligonucleotide chemistry, building upon the success of modifications like 2'-MOE, promises to further expand the reach and impact of nucleic acid-based medicines.

References

- 1. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]

- 2. academic.oup.com [academic.oup.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. trilinkbiotech.com [trilinkbiotech.com]

- 6. Nuclease Resistance Design and Protocols [genelink.com]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. atdbio.com [atdbio.com]

- 12. RNase H1-Dependent Antisense Oligonucleotides Are Robustly Active in Directing RNA Cleavage in Both the Cytoplasm and the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]

An In-depth Technical Guide on the Solubility and Stability of 2'-O-(2-Methoxyethyl)-5-methyl-uridine

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of modified nucleosides is paramount for their successful application in therapeutic oligonucleotides. This guide provides a detailed overview of the available data and experimental methodologies for assessing the solubility and stability of 2'-O-(2-Methoxyethyl)-5-methyl-uridine (2'-MOE-5-Me-rU), a key second-generation antisense modification.

Core Properties of 2'-O-(2-Methoxyethyl)-5-methyl-uridine

2'-O-(2-Methoxyethyl)-5-methyl-uridine is a synthetic nucleoside analog where the 2'-hydroxyl group of the ribose sugar is replaced by a 2-methoxyethyl group. This modification is a cornerstone in the development of antisense oligonucleotides, imparting desirable pharmacological properties. Oligonucleotides incorporating 2'-MOE modifications exhibit enhanced resistance to nuclease degradation, increased binding affinity to target RNA, and reduced toxicity.

Solubility Profile

Quantitative Solubility Data

| Solvent | Solubility | Conditions |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (316.15 mM) | Requires sonication |

| Methanol | Slightly Soluble | Data is qualitative |

| Water | Slightly Soluble | Requires sonication[1] |

Note: The limited quantitative data highlights the need for empirical determination of solubility in solvents relevant to specific applications.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of 2'-O-(2-Methoxyethyl)-5-methyl-uridine in a given solvent.

1. Materials and Equipment:

-

2'-O-(2-Methoxyethyl)-5-methyl-uridine (solid)

-

Solvent of interest (e.g., water, phosphate-buffered saline, ethanol)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Syringe filters (0.22 µm)

2. Procedure:

-

Add an excess amount of solid 2'-O-(2-Methoxyethyl)-5-methyl-uridine to a vial.

-

Add a known volume of the solvent to the vial.

-

Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, visually inspect the vial to ensure an excess of solid remains.

-

Centrifuge the vial at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Prepare a series of dilutions of the filtered saturated solution.

-

Analyze the diluted solutions and a series of known concentration standards using a validated HPLC method to determine the concentration of 2'-O-(2-Methoxyethyl)-5-methyl-uridine.

-

Calculate the solubility in mg/mL or molarity.

Stability Profile

The stability of 2'-O-(2-Methoxyethyl)-5-methyl-uridine is a critical factor for its storage, handling, and the in vivo persistence of oligonucleotides containing this modification.

Enzymatic Stability

A significant advantage of the 2'-MOE modification is its contribution to the enzymatic stability of oligonucleotides. While specific data on the enzymatic degradation of the free nucleoside is limited, studies on related 2'-MOE nucleosides provide valuable insights. It has been shown that 2'-O-MOE nucleoside analogs are poor substrates for key enzymes in the nucleotide salvage pathway, such as deoxycytidine kinase (dCK) and thymidine kinase (TK1). This resistance to phosphorylation is a key factor in preventing their incorporation into cellular DNA and RNA, which is a desirable safety feature for therapeutic applications.

Chemical Stability and Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. These studies involve subjecting the compound to stress conditions that accelerate its decomposition.

Experimental Protocol for Forced Degradation Studies

This protocol provides a general framework for assessing the stability of 2'-O-(2-Methoxyethyl)-5-methyl-uridine under various stress conditions.

1. Materials and Equipment:

-

2'-O-(2-Methoxyethyl)-5-methyl-uridine

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for hydrolysis

-

Hydrogen peroxide (H₂O₂) for oxidation

-

Photostability chamber

-

Temperature-controlled oven

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

2. Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 2'-O-(2-Methoxyethyl)-5-methyl-uridine in a suitable solvent (e.g., acetonitrile or water).

-

Acid Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 N HCl.

-

Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Neutralize the solution with 0.1 N NaOH before HPLC analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 N NaOH.

-

Incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Neutralize the solution with 0.1 N HCl before HPLC analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of 3% H₂O₂.

-

Keep the mixture at room temperature for a defined period.

-

Analyze by HPLC.

-

-

Thermal Degradation:

-

Store the solid compound and the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a defined period.

-

Analyze the samples by HPLC.

-

-

Photolytic Degradation:

-

Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

Analyze the samples by HPLC.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the intact compound from its degradation products.

-

Use a PDA detector to check for peak purity and an MS detector to identify the mass of potential degradation products.

-

Conclusion

This technical guide provides a summary of the current knowledge on the solubility and stability of 2'-O-(2-Methoxyethyl)-5-methyl-uridine. The available data indicates that it has moderate solubility in common laboratory solvents and, as a component of oligonucleotides, confers significant enzymatic stability. The provided experimental protocols offer a framework for researchers to empirically determine these crucial parameters for their specific applications. A comprehensive understanding of these properties is essential for the effective design, development, and application of next-generation oligonucleotide therapeutics.

References

Foundational Research on 2'-O-Alkylated Ribonucleosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research surrounding 2'-O-alkylated ribonucleosides, pivotal chemical modifications that have revolutionized the field of oligonucleotide therapeutics. This document provides a comprehensive overview of their synthesis, biophysical properties, and mechanisms of action, with a focus on their application in antisense oligonucleotides (ASOs).

Introduction to 2'-O-Alkylated Ribonucleosides

2'-O-alkylation is a chemical modification of the ribose sugar moiety in a ribonucleoside, where an alkyl group is attached to the 2'-hydroxyl group. This modification has profound effects on the properties of oligonucleotides, making them more suitable for therapeutic applications. The most extensively studied and utilized 2'-O-alkyl modifications are 2'-O-methyl (2'-OMe) and 2'-O-methoxyethyl (2'-MOE).[1] These modifications are hallmarks of second-generation ASOs, offering significant advantages over their unmodified counterparts and first-generation phosphorothioate-modified oligonucleotides.[1]

The primary benefits of incorporating 2'-O-alkylated ribonucleosides into oligonucleotides include:

-

Enhanced Nuclease Resistance: The 2'-O-alkyl group provides steric hindrance, protecting the phosphodiester backbone from degradation by cellular nucleases, thereby increasing the in vivo half-life of the oligonucleotide.[2][3][4] The size of the 2'-alkoxy substituent has been shown to correlate with nuclease stability, with larger groups generally offering more protection.[3]

-

Increased Binding Affinity: 2'-O-alkyl modifications lock the ribose sugar in an A-form helical conformation, which is favorable for binding to complementary RNA targets. This results in more stable oligonucleotide-RNA duplexes, characterized by a higher melting temperature (Tm).[1][5]

-

Reduced Toxicity: Compared to first-generation phosphorothioate oligonucleotides, 2'-O-methyl modifications have been shown to reduce non-specific protein binding and toxic effects.[5]

Synthesis of 2'-O-Alkylated Ribonucleosides

The synthesis of 2'-O-alkylated ribonucleosides is a multi-step process that requires careful protection and deprotection of various functional groups on the nucleoside. The goal is to selectively alkylate the 2'-hydroxyl group while leaving other reactive sites, such as the 3'- and 5'-hydroxyls and the exocyclic amines of the nucleobases, untouched. The resulting 2'-O-alkylated ribonucleoside is then converted into a phosphoramidite building block for use in automated oligonucleotide synthesis.

General Synthetic Strategy

A common strategy for the synthesis of 2'-O-alkylated ribonucleoside phosphoramidites involves the following key steps:

-

Protection of the 3' and 5' hydroxyl groups: To ensure selective alkylation of the 2'-hydroxyl group, the 3'- and 5'-hydroxyls are typically protected with a bulky silyl group, such as a tetraisopropyldisiloxane (TIPDS) group.

-

Alkylation of the 2'-hydroxyl group: The free 2'-hydroxyl group is then alkylated using an appropriate alkylating agent, such as methyl iodide for 2'-O-methylation.

-

Deprotection of the 3' and 5' hydroxyls: The silyl protecting group is removed to yield the 2'-O-alkylated ribonucleoside.

-

Protection of the 5' hydroxyl group: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, which is acid-labile and allows for monitoring of coupling efficiency during oligonucleotide synthesis.

-

Phosphitylation of the 3' hydroxyl group: The final step is the phosphitylation of the 3'-hydroxyl group to generate the phosphoramidite, the reactive monomer used in oligonucleotide synthesizers.

Experimental Protocol: Synthesis of 2'-O-Methyl Ribonucleoside Phosphoramidites

The following is a generalized protocol for the synthesis of 2'-O-methyl ribonucleoside phosphoramidites, based on methodologies described in the literature.[6][7][8]

Materials:

-

Protected ribonucleoside (e.g., N-benzoyl-cytidine)

-

Sodium hydride (NaH)

-

Methyl iodide (CH3I)

-

Appropriate solvents (e.g., anhydrous dimethylformamide)

-

Reagents for protection and deprotection steps (e.g., DMT-Cl, phosphitylating agent)

-

Chromatography supplies for purification

Procedure:

-

Alkylation: The protected ribonucleoside is dissolved in an anhydrous solvent, and sodium hydride is added to deprotonate the hydroxyl groups. Methyl iodide is then added to the reaction mixture to introduce the methyl group. The reaction is carefully monitored for the selective formation of the 2'-O-methylated product.[6][7]

-

Purification: The reaction mixture is quenched, and the crude product is purified using column chromatography to separate the desired 2'-O-methyl isomer from other byproducts, including the 3'-O-methyl isomer.[6]

-

Introduction of Protecting Groups: The purified 2'-O-methyl ribonucleoside undergoes a series of reactions to introduce the standard protecting groups required for oligonucleotide synthesis, such as the DMT group on the 5'-hydroxyl.[6][7]

-

Phosphitylation: The 3'-hydroxyl group of the fully protected 2'-O-methyl ribonucleoside is reacted with a phosphitylating agent to yield the final phosphoramidite building block.[6][8]

-

Final Purification and Characterization: The resulting phosphoramidite is purified by column chromatography and characterized by techniques such as NMR and mass spectrometry to confirm its structure and purity.

Alternative Synthetic Route: Oxa-Michael Addition

An alternative method for the synthesis of certain 2'-O-alkylated ribonucleosides, such as 2'-O-(2-N-methylcarbamoylethyl) (MCE), utilizes an oxa-Michael reaction.[9][10][11] This approach involves the addition of the 2'-hydroxyl group to an activated alkene.[12][13]

Quantitative Data on 2'-O-Alkylated Oligonucleotides

The incorporation of 2'-O-alkylated ribonucleosides into oligonucleotides leads to measurable improvements in their biophysical properties.

Melting Temperature (Tm)

The melting temperature (Tm) is a critical parameter that reflects the stability of the duplex formed between an oligonucleotide and its target. 2'-O-alkyl modifications generally increase the Tm of these duplexes.

| Modification | Change in Tm per Modification (°C) | Reference |

| 2'-O-Methyl (2'-OMe) | +1.3 (estimated) | [14] |

| 2'-O-Methoxyethyl (2'-MOE) | +0.9 to +1.6 | [1] |

A study comparing 20mer phosphorothioate-modified oligonucleotides (S-ODNs) with their 2'-O-methylated counterparts (Me-S-ODNs) demonstrated a significant increase in the Tm of the duplexes formed with a complementary RNA target.[5]

| Oligonucleotide Type | Target Site | Tm (°C) |

| S-ODN | 109 of bcl-2 mRNA | 55 |

| Me-S-ODN | 109 of bcl-2 mRNA | 69 to >82 |

| S-ODN | 277 of bcl-2 mRNA | 66 |

| Me-S-ODN | 277 of bcl-2 mRNA | >82 |

Data from: Lantrip et al., Nucleic Acids Research, 2004.[5]

Nuclease Resistance

The enhanced resistance of 2'-O-alkylated oligonucleotides to nuclease degradation is a key factor in their therapeutic efficacy. This property is often assessed by incubating the oligonucleotides in the presence of serum or specific nucleases and measuring their degradation over time.

A systematic analysis of 2'-O-alkyl modified oligonucleotides showed that increasing the length of the alkyl chain generally leads to higher nuclease stability in 50% fetal bovine serum (FBS).[15]

| 2'-O-Alkyl Modification | Relative Nuclease Stability |

| 2'-O-Butyl | Highest |

| 2'-O-Propyl | High |

| 2'-O-Ethyl | Moderate |

| 2'-O-Methyl | Lower |

Data from: Morihiro et al., Molecules, 2023.[15]

Furthermore, 2'-O-alkylcarbamoylethyl-modified oligonucleotides, particularly those with longer alkyl chains like octylcarbamoylethyl, have demonstrated significant resistance to 3'-exonucleases.[16]

Mechanism of Action: RNase H-Mediated Cleavage

A primary mechanism by which ASOs containing 2'-O-alkylated ribonucleosides exert their gene-silencing effect is through the recruitment of RNase H.[17][18] This mechanism is typically employed in a "gapmer" ASO design.

The Gapmer Design

A gapmer ASO consists of a central "gap" of deoxynucleotides (DNA) flanked by "wings" of 2'-O-alkylated ribonucleosides.[18] This chimeric design combines the key properties of both modifications:

-

2'-O-Alkylated Wings: Provide high binding affinity to the target RNA and protect the oligonucleotide from nuclease degradation.

-

DNA Gap: Forms a DNA:RNA hybrid with the target mRNA, which is a substrate for RNase H1.[17][18][19]

The RNase H1 Cleavage Pathway

The sequence of events leading to target mRNA degradation is as follows:

-

Hybridization: The gapmer ASO binds to its complementary sequence on the target mRNA.

-

RNase H1 Recruitment: The DNA:RNA heteroduplex formed by the gap region is recognized and bound by the RNase H1 enzyme.[17][19][20]

-

RNA Cleavage: RNase H1 cleaves the phosphodiester backbone of the RNA strand within the heteroduplex.[17][18][20]

-

mRNA Degradation: The cleaved mRNA is no longer a viable template for translation and is subsequently degraded by cellular exonucleases.[17]

-

ASO Recycling: The ASO is released and can bind to another target mRNA molecule, leading to multiple rounds of cleavage.

Experimental Workflows and Visualizations

Signaling Pathway: RNase H-Mediated Gene Silencing

References

- 1. blog.biosearchtech.com [blog.biosearchtech.com]

- 2. 2'-O-alkyl oligoribonucleotides as antisense probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nuclease resistance and antisense activity of modified oligonucleotides targeted to Ha-ras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gene Link - Duplex Stability and Nuclease Resistance 2' O methyl RNA oligonucleotides [genelink.com]

- 5. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 2'-O-[2-(N-methylcarbamoyl)ethyl]ribonucleosides using oxa-Michael reaction and chemical and biological properties of oligonucleotide derivatives incorporating these modified ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The oxa-Michael reaction: from recent developments to applications in natural product synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. Systematic Analysis of 2′-O-Alkyl Modified Analogs for Enzymatic Synthesis and Their Oligonucleotide Properties [mdpi.com]

- 16. Synthesis of 2'-O-alkylcarbamoylethyl-modified oligonucleotides with enhanced nuclease resistance that form isostable duplexes with complementary RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. lifesciences.danaher.com [lifesciences.danaher.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Antisense Oligonucleotides Capable of Promoting Specific Target mRNA Reduction via Competing RNase H1-Dependent and Independent Mechanisms | PLOS One [journals.plos.org]

- 20. Molecular Mechanisms of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

2'-MOE-5-methyluridine CAS number and chemical information

A Comprehensive Technical Guide to 2'-MOE-5-methyluridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2'-O-(2-Methoxyethyl)-5-methyluridine (2'-MOE-5-methyluridine), a critical modified nucleoside in the development of oligonucleotide therapeutics. This document details its chemical properties, synthesis, and applications, with a focus on its role in enhancing the efficacy of antisense oligonucleotides.

Core Chemical Information

2'-MOE-5-methyluridine is a synthetically modified pyrimidine nucleoside, which serves as a crucial building block in the synthesis of second-generation antisense oligonucleotides (ASOs).[1] Its structural modifications are designed to improve the therapeutic properties of these oligonucleotides.

| Identifier | Value | Source(s) |

| CAS Number | 163759-49-7 | [2][3][4][5][6] |

| Chemical Name | 2'-O-(2-Methoxyethyl)-5-methyluridine | [3] |

| Synonyms | 2'-MOE-5-Me-rU, 2'-O-MOE-T, 5-Me-2'-O-MOE Uridine | [2][3] |

| Chemical Formula | Molecular Weight |

| C₁₃H₂₀N₂O₇ | 316.31 g/mol |

Physicochemical Properties

The physical and chemical characteristics of 2'-MOE-5-methyluridine are essential for its handling, storage, and application in oligonucleotide synthesis.

| Property | Value | Source(s) |

| Appearance | White to Off-White Solid/Powder | [2][3] |

| Melting Point | 115.5 - 116.5 °C | [3] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water (sonication may be required for water) | [3] |

| Stability | Hygroscopic | [3] |

| Storage | 2-8°C, keep container well closed | [3][6] |

Synthesis and Manufacturing

The synthesis of 2'-MOE-5-methyluridine is a critical process for its use in therapeutic oligonucleotide production. An established method involves the ring-opening of an anhydro-uridine precursor.

Experimental Protocol: Kilo-Scale Synthesis

A documented industrial-scale process provides a robust method for producing 2'-O-(2-methoxyethyl)-pyrimidines.[7][8]

Objective: To synthesize 2'-O-(2-methoxyethyl)-5-methyluridine via the ring-opening of O-2,2'-anhydro-5-methyluridine.

Materials:

-

O-2,2'-anhydro-5-methyluridine

-

tris-(2-methoxyethyl)borate

-

2-methoxyethanol

-

Acetone

-

Acetonitrile (CH₃CN)

Methodology:

-

Reaction Setup: A 2-liter stainless steel pressure vessel is charged with 195 g (0.81 M) of 2,2'-Anhydro-5-methyluridine, 231 g (0.98 M) of tris(2-methoxyethyl)borate, and 1.2 L of 2-methoxyethanol.[3]

-

Heating: The vessel is sealed and placed in a pre-heated oil bath at 160°C. The reaction is heated for 48 hours at a temperature of 155-160°C.[3]

-

Work-up and Isolation:

-

After cooling, the vessel is opened, and the solution is evaporated to dryness.

-

The resulting residue is triturated with 200 mL of methanol.[3]

-

The residue is then suspended in 1 L of hot acetone. Insoluble salts are removed by filtration and washed with 150 mL of acetone.[3]

-

The filtrate is collected and evaporated.

-

-

Purification: The crude residue (280 g) is dissolved in 600 mL of acetonitrile (CH₃CN) and evaporated to yield the final product, 2'-O-(2-methoxyethyl)-5-methyluridine.[3] Further purification can be achieved through continuous extraction methods to improve yield and purity.[7][8]

Caption: Synthesis workflow for 2'-MOE-5-methyluridine.

Applications in Drug Development

The primary application of 2'-MOE-5-methyluridine is as a monomer for the synthesis of modified oligonucleotides, particularly ASOs.[5][6] The 2'-MOE modification is a hallmark of "second-generation" antisense technology.[1]

Key Advantages of 2'-MOE Modification:

-

Enhanced Nuclease Resistance: The 2'-MOE group protects the oligonucleotide from degradation by cellular nucleases, significantly increasing its in vivo stability and half-life.[1]

-

Increased Binding Affinity: It increases the binding affinity of the oligonucleotide for its complementary target RNA sequence, leading to more potent gene silencing.[1] This is due to the ribose preferring a 3'-endo pucker conformation, which is favorable for A-form RNA duplexes.[1]

-

Reduced Toxicity: Compared to earlier phosphorothioate (PS) modifications alone, 2'-MOE modifications have been shown to reduce non-specific protein binding, leading to lower cytotoxicity.[9][10]

-

Favorable Pharmacokinetics: The lipophilicity imparted by the 2'-MOE group contributes to improved protein binding and absorption properties.[1]

These properties have led to the successful development of several approved ASO drugs that incorporate 2'-MOE modifications.[1]

Mechanism of Action in Antisense Oligonucleotides

2'-MOE-5-methyluridine is integral to the design of ASOs that function through various mechanisms, most notably RNase H-mediated degradation of a target mRNA.

RNase H-Dependent Gene Silencing with "Gapmers"

A common ASO design is the "gapmer," which features a central block of DNA nucleotides flanked by "wings" of modified nucleosides like 2'-MOE-5-methyluridine.[11]

The process is as follows:

-

Delivery and Hybridization: The ASO enters the cell and the nucleus, where it binds to its specific pre-mRNA or mRNA target sequence. The 2'-MOE wings provide high binding affinity and stability.

-

RNase H Recruitment: The central DNA "gap" of the ASO, when bound to the RNA target, creates a DNA:RNA heteroduplex. This structure is a substrate for the enzyme RNase H1.[9]

-

Target Cleavage: RNase H1 is recruited to the site and cleaves the RNA strand of the heteroduplex.[9]

-

Gene Silencing: The cleavage of the target mRNA leads to its degradation, preventing it from being translated into a protein. This results in the silencing of the target gene. The ASO is then released and can bind to another target mRNA molecule.

Caption: Mechanism of RNase H-dependent gene silencing by a gapmer ASO.

References

- 1. blog.biosearchtech.com [blog.biosearchtech.com]

- 2. ulcho.com [ulcho.com]

- 3. 2'-O-(2-Methoxyethyl)-5-methyluridine | 163759-49-7 [chemicalbook.com]

- 4. polyorginc.com [polyorginc.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 2'-O-(2-Methoxyethyl)-5-methyluridine | 163759-49-7 | NM57538 [biosynth.com]

- 7. researchgate.net [researchgate.net]

- 8. Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. idtdna.com [idtdna.com]

- 10. researchgate.net [researchgate.net]

- 11. 2'-MOE-5mU Oligo Modifications from Gene Link [genelink.com]

Unlocking the Potential of RNA Interference: A Preliminary Investigation of 2'-O-Methoxyethyl Modification

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of RNA interference (RNAi) has heralded a new era in targeted therapeutics, offering a powerful mechanism to silence disease-causing genes. At the heart of this technology lies the small interfering RNA (siRNA), a double-stranded RNA molecule that guides the degradation of specific messenger RNA (mRNA). However, the clinical translation of raw, unmodified siRNAs is hampered by their inherent instability and potential for off-target effects. Chemical modifications are therefore crucial to enhance their drug-like properties. Among the most promising of these is the 2'-O-Methoxyethyl (2'-MOE) modification, a second-generation antisense modification that confers significant advantages in nuclease resistance, binding affinity, and specificity. This technical guide provides an in-depth overview of the preliminary investigation of 2'-MOE in RNAi, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows.

The Impact of 2'-MOE Modification on siRNA Properties

The strategic incorporation of 2'-MOE modifications into siRNA duplexes has been shown to significantly improve their therapeutic potential. These modifications involve the substitution of the 2'-hydroxyl group of the ribose sugar with a 2'-O-methoxyethyl group. This seemingly subtle change has profound effects on the stability, binding affinity, and biological activity of the siRNA molecule.

Enhanced Nuclease Resistance and Thermal Stability

A primary challenge for in vivo application of siRNAs is their rapid degradation by nucleases present in biological fluids. The 2'-MOE modification provides a steric shield, rendering the phosphodiester backbone less accessible to nuclease cleavage. This enhanced stability prolongs the half-life of the siRNA, thereby increasing its therapeutic window.

Furthermore, 2'-MOE modifications have been demonstrated to increase the thermal stability of the siRNA duplex. This is quantified by the change in melting temperature (ΔTm), with each 2'-MOE modification contributing to a more stable duplex.

| Property | Effect of 2'-MOE Modification | Source |